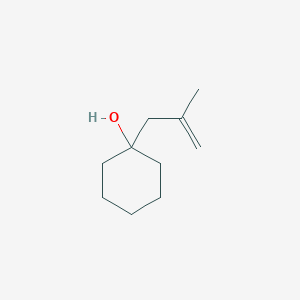
Cyclohexanol, 1-(2-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanol, 1-(2-methyl-2-propenyl)-, can be achieved through several methods. One common approach involves the alkylation of cyclohexanol with 2-methyl-2-propenyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of cyclohexanol, 1-(2-methyl-2-propenyl)-, may involve the catalytic hydrogenation of the corresponding ketone, 1-(2-methyl-2-propenyl)cyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature to achieve the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 1-(2-methyl-2-propenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-methyl-2-propenyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 1-(2-methyl-2-propenyl)cyclohexanone.
Reduction: Cyclohexanol, 1-(2-methyl-2-propenyl)-.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1-(2-methyl-2-propenyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of fragrances and flavors.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclohexanol, 1-(2-methyl-2-propenyl)-, involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to the cyclohexane ring.
2-Methylcyclohexanol: An alcohol with a methyl group and a hydroxyl group attached to the cyclohexane ring.
1-(2-Methyl-2-propenyl)cyclohexanone: The corresponding ketone of cyclohexanol, 1-(2-methyl-2-propenyl)-.
Uniqueness
Cyclohexanol, 1-(2-methyl-2-propenyl)-, is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanol derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler alcohols.
Eigenschaften
CAS-Nummer |
51800-40-9 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(2-methylprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)8-10(11)6-4-3-5-7-10/h11H,1,3-8H2,2H3 |
InChI-Schlüssel |
FJPCMDZCALCRTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


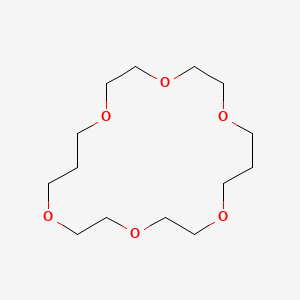
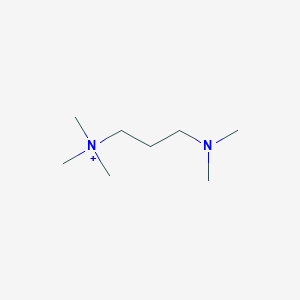
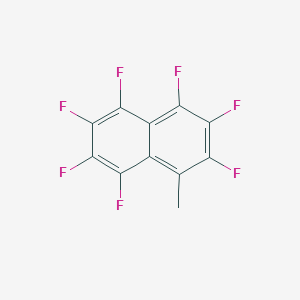
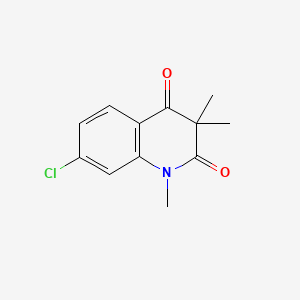
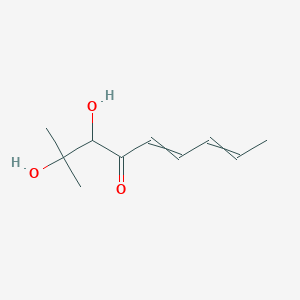

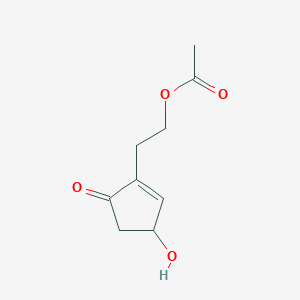
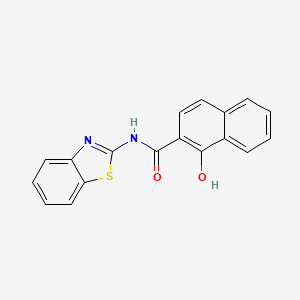

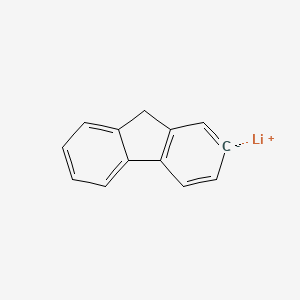
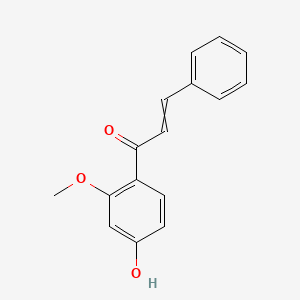


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
